3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with methyl and 4-methylphenyl moieties, along with a 4-(trifluoromethoxy)phenyl carboxamide substituent. Its structure combines a heterocyclic thiophene core with sulfonamide and carboxamide functionalities, which are common in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S2/c1-13-3-7-15(8-4-13)25(2)31(27,28)17-11-12-30-18(17)19(26)24-14-5-9-16(10-6-14)29-20(21,22)23/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNBUJGJCFAOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Once the thiophene ring is prepared, it is functionalized with the sulfonamide and carboxamide groups. This can be achieved through a series of reactions, including sulfonation, amination, and acylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent for various diseases, depending on its biological activity.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide depends on its interaction with molecular targets. In a biological context, it may bind to specific proteins or enzymes, modulating their activity. The exact pathways involved would depend on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- Sulfamoyl vs.
- Electron-Withdrawing Substituents : The trifluoromethoxy group in the target and analog 1 enhances electronegativity, which may influence receptor binding compared to dimethoxy (analog 2) or chlorophenyl (analog 3) groups .
- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (est.
Antimicrobial Potential
- Sulfonamide Moieties : The sulfamoyl group in the target compound is structurally analogous to sulfonamide antibiotics like sulfamethizole, which inhibit dihydropteroate synthase (DHPS) . Analog 1’s dichlorobenzylsulfonyl group may confer broader-spectrum activity due to enhanced steric bulk .
- Thiophene Derivatives : Thiophene-based compounds (e.g., ) exhibit antimicrobial and antifungal properties. The target compound’s thiophene core may synergize with its sulfamoyl group to disrupt bacterial folate synthesis .
Anti-Inflammatory and Analgesic Potential
Biological Activity
3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide (often referred to as compound F420-0059) is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, sulfonamide, and carboxamide functionalities, which contribute to its unique chemical behavior. The trifluoromethoxy group enhances its stability and lipophilicity, potentially influencing its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H15F3N2O4S2 |
| IUPAC Name | This compound |
| SMILES | CN(c1ccccc1)S(c1c(C(Nc(cc2)ccc2OC(F)(F)F)=O)scc1)(=O)=O |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific proteins or enzymes within the body, thereby modulating their activity. This interaction could lead to a variety of biological responses, including anti-tumor effects and other therapeutic benefits.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds structurally related to F420-0059. For instance:
- In vitro studies have demonstrated that similar compounds exhibit potent antiproliferative effects against various cancer cell lines, including colorectal and lung cancers. For example, derivatives with similar sulfonamide structures have shown IC50 values in the nanomolar range against specific cancer types .
- In vivo studies using animal models have further validated these findings, showing significant tumor growth inhibition when treated with related compounds .
Other Biological Activities
Research has also indicated that compounds like F420-0059 may possess:
- Antimicrobial properties , particularly against certain bacterial strains.
- Anti-inflammatory effects , which could be beneficial in treating chronic inflammatory conditions.
Case Study 1: Antitumor Efficacy in Mouse Models
A study involving a derivative of F420-0059 demonstrated significant tumor reduction in mouse models of colon cancer. The compound was administered at varying doses, leading to a notable decrease in tumor size compared to control groups.
| Dosage (mg/kg) | Tumor Size Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus revealed that F420-0059 exhibited effective antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 5 µg/mL. This suggests potential utility in treating infections caused by resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling substituted thiophene-2-carboxylic acid derivatives with sulfonamide intermediates. Key steps include:
- Acylation : Reacting 4-phenylthiophene-2-carboxylic acid with sulfamoyl chloride derivatives under basic conditions (e.g., pyridine or triethylamine) .
- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance reactivity. Microwave-assisted synthesis may reduce reaction time .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) to minimize side products .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to verify sulfonamide and trifluoromethoxy group integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the trifluoromethoxy (-OCF) moiety .
- Elemental Analysis : Validate purity (>95%) and stoichiometry of C, H, N, and S .
Q. How can researchers assess the compound's solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) at concentrations up to 10 mM. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies : Incubate at 25°C and 37°C for 24–72 hours; analyze via HPLC to track degradation products (e.g., hydrolysis of the sulfamoyl group) .
Advanced Research Questions
Q. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria in the sulfamoyl group) by acquiring spectra at 25°C to 60°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of the methylphenyl and thiophene moieties .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values to validate assignments .
Q. What strategies are effective in analyzing the compound's bioactivity when initial screening data conflicts with structural analogs?
- Methodological Answer :
- SAR Studies : Systematically modify substituents (e.g., replace -OCF with -OCH) to isolate pharmacophore contributions. Compare IC values in target assays (e.g., enzyme inhibition) .
- Metabolite Profiling : Use LC-MS to identify in vitro metabolites that may explain discrepancies (e.g., oxidative dealkylation of the methylphenyl group) .
Q. How does the trifluoromethoxy group influence the compound's electronic properties and binding affinity in target proteins?
- Methodological Answer :
- Computational Chemistry : Perform electrostatic potential (ESP) mapping to assess electron-withdrawing effects of -OCF on the thiophene ring .
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) to visualize halogen bonding or hydrophobic interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental logP values?
- Methodological Answer :
- Chromatographic Validation : Measure logP experimentally via reversed-phase HPLC (C18 column, isocratic elution) and compare with software predictions (e.g., ChemAxon). Adjust for ionization effects using buffered mobile phases .
- Solvatochromic Analysis : Use UV-Vis spectroscopy to quantify solvent-dependent polarity shifts caused by the sulfamoyl group .
Application-Specific Questions
Q. What in silico tools are recommended for predicting the compound's ADMET properties?
- Methodological Answer :
- Software Suites : Use SwissADME or ADMET Predictor to estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition). Cross-validate with experimental Caco-2 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
